

Application Notes: Iodine Green and Safranin Double Staining for Botanical Sections

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Compound of Interest		
Compound Name:	Iodine Green	
Cat. No.:	B1242079	Get Quote

Introduction

The Safranin and green counterstain double staining technique is a fundamental and widely used method in botanical histology and microtechnique. This differential staining protocol is invaluable for distinguishing between different types of plant tissues based on their chemical composition. Safranin, a cationic dye, preferentially stains lignified, suberized, and cutinized cell walls, as well as nuclei and chromosomes, a vibrant red.[1][2] In contrast, a green counterstain, such as Fast Green FCF or the historical **lodine Green**, is used to color cellulosic or parenchymatous tissues. The resulting color contrast—red for woody or hardened tissues and green for softer, living tissues—provides a clear and detailed visualization of plant anatomy. While "**lodine Green**" is mentioned in historical literature, "Fast Green FCF" is a more common and stable modern substitute that provides excellent results and is often used in established protocols like the Johansen's method.[2][3]

Principle of Staining

The technique relies on the principle of differential staining, where two or more stains are used to color different components of a tissue. Safranin O binds strongly to acidic components within the cell, particularly lignin and nucleoproteins, resulting in a red color. The green counterstain (e.g., Fast Green FCF) is an acidic dye that has a lower affinity for these structures and will instead bind to more basic, non-lignified components like cellulose and cytoplasm. During the dehydration and differentiation steps, excess Safranin is washed out from the cellulosic tissues, which are then able to take up the green counterstain.



Applications

This double staining method is extensively applied in various areas of plant science:

- Plant Anatomy: To study the arrangement and structure of tissues in stems, roots, and leaves.
- Vascular Tissue Identification: Clearly differentiates the lignified xylem (red) from the cellulosic phloem and surrounding parenchyma cells (green).[2]
- Developmental Biology: To observe tissue differentiation and development of lignified structures during plant growth.
- Histopathology: To identify changes in cell wall structure in response to disease or environmental stress.

Experimental Workflow

The overall workflow for Safranin and a green counterstaining involves several key stages, from preparing the tissue sections to the final microscopic observation.



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Caption: Workflow for Safranin and Fast Green double staining.

Protocols

This protocol is adapted from established botanical microtechnique methods and is suitable for paraffin-embedded plant sections.

1. Required Materials and Reagents



- Equipment: Microscope, glass slides, coverslips, staining jars/dishes, forceps.
- Chemicals:
 - Xylene or a xylene substitute (e.g., Histo-Clear)
 - Ethanol (Absolute, 95%, 70%, 50%, 30%)
 - Safranin O powder
 - Fast Green FCF powder
 - Picric Acid (optional, for differentiation)
 - Ammonium Hydroxide (optional)
 - Distilled water
 - o Mounting medium (e.g., DPX, Canada Balsam)

2. Preparation of Staining Solutions

Reagent	Concentration	Solvent
Safranin O Staining Solution	1.0% (w/v)	70% Ethanol
Fast Green FCF Staining Solution	0.5% (w/v)	95% Ethanol or Clove Oil
Acidulated Alcohol (for differentiation)	0.5% (v/v)	95% Ethanol

3. Step-by-Step Staining Procedure

This procedure outlines the staining process for deparaffinized sections.



Step	Action	Reagent / Solvent	Duration
1	Deparaffinization	Xylene (or substitute)	2 changes, 5-10 min each
2	Hydration	Absolute Ethanol	2 changes, 3-5 min each
95% Ethanol	2-5 min	_	
70% Ethanol	2-5 min	_	
50% Ethanol	2-5 min	_	
30% Ethanol	2-5 min	_	
Distilled Water	5 min		
3	Primary Staining	1% Safranin O Solution	2-24 hours
4	Rinsing	Distilled Water	Rinse until no more color runs
5	Dehydration	50% Ethanol	2-5 min
70% Ethanol	2-5 min		
6	Counterstaining	0.5% Fast Green FCF Solution	10-15 seconds
7	Rinsing / Dehydration	95% Ethanol	Dip briefly (5-10 seconds)
Absolute Ethanol	Dip briefly (5-10 seconds)[4]		
8	Clearing	Xylene (or substitute)	2 changes, 5-10 min each[4]
9	Mounting	Mounting Medium	Apply coverslip

Note on Differentiation: For very dense tissues, differentiation may be necessary after Safranin staining. This can be done by dipping the slides briefly in acidulated alcohol (0.5% HCl in 70%



ethanol) to remove excess stain from less lignified tissues. This step should be monitored carefully under a microscope. Some protocols also use 95% ethanol with 0.5% picric acid for differentiation.[2][4]

Expected Results

Properly stained sections will exhibit a sharp, vibrant contrast between different tissue types.

Tissue / Structure	Expected Color
Lignified Tissues (Xylem, Sclerenchyma)	Red to Bright Red
Cutinized Tissues (Cuticle)	Red
Nuclei and Chromosomes	Red
Cellulosic Cell Walls (Parenchyma, Phloem)	Green to Blue-Green
Cytoplasm	Greenish
Meristematic Tissues	Green

This clear differentiation allows for detailed morphological and anatomical analysis of the plant specimen. The versatility and reliability of this technique make it an essential tool for researchers in plant biology and related fields.[1]

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